2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H9NO4. . This compound is notable for its unique structure, which includes both amino and dioxocyclohexa-dienyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride typically involves the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine). The reaction is carried out under controlled conditions using oxidizing agents such as sodium periodate or potassium ferricyanide . The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the dioxocyclohexa-dienyl group back to a dihydroxyphenyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate and potassium ferricyanide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various quinones, dihydroxyphenyl derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cell signaling and communication.
Comparison with Similar Compounds
Similar Compounds
L-DOPA (L-3,4-dihydroxyphenylalanine): A precursor to dopamine, used in the treatment of Parkinson’s disease.
Dopamine: A neurotransmitter involved in various neurological functions.
Quinones: A class of compounds with similar oxidative properties.
Uniqueness
2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride is unique due to its dual functional groups (amino and dioxocyclohexa-dienyl), which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in multiple scientific disciplines .
Properties
Molecular Formula |
C9H10ClNO4 |
---|---|
Molecular Weight |
231.63 g/mol |
IUPAC Name |
2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO4.ClH/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6H,3,10H2,(H,13,14);1H |
InChI Key |
DLSCBTSPUVVPFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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